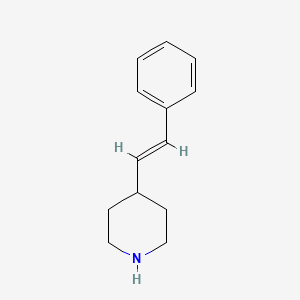

4-Styrylpiperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17N |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

4-[(E)-2-phenylethenyl]piperidine |

InChI |

InChI=1S/C13H17N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-7,13-14H,8-11H2/b7-6+ |

InChI Key |

IRWMAIFLKOUXOD-VOTSOKGWSA-N |

Isomeric SMILES |

C1CNCCC1/C=C/C2=CC=CC=C2 |

Canonical SMILES |

C1CNCCC1C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Fundamental Research Context of 4 Styrylpiperidine Chemical Architectures

Significance of Piperidine (B6355638) Scaffolds in Molecular Design

The incorporation of piperidine scaffolds into molecular designs can offer several strategic advantages. thieme-connect.comresearchgate.netresearchgate.net These include the ability to modulate crucial physicochemical properties such as solubility and lipophilicity, which are critical for a compound's behavior in biological systems. thieme-connect.comresearchgate.net Furthermore, the piperidine moiety can enhance biological activity and selectivity for a specific target, improve pharmacokinetic profiles, and in some cases, reduce cardiac toxicity. thieme-connect.comresearchgate.netresearchgate.net The structural rigidity and conformational flexibility of the piperidine ring allow it to effectively position functional groups to interact with biological targets like proteins and enzymes. researchgate.net

Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, demonstrating their broad therapeutic applicability. nih.govencyclopedia.pubresearchgate.net Their presence spans a wide array of drugs, including analgesics, antipsychotics, antihistamines, and anti-cancer agents. encyclopedia.pubelsevier.com The widespread success of piperidine-containing drugs underscores its status as a "privileged scaffold" in drug discovery, a term used to describe molecular frameworks that are capable of binding to multiple biological targets.

Table 1: Examples of Marketed Drugs Containing a Piperidine Scaffold

| Drug Name | Therapeutic Class | Significance of Piperidine Moiety |

| Methylphenidate | CNS Stimulant | Forms the core of the molecule, essential for its activity. |

| Donepezil | Acetylcholinesterase Inhibitor | The N-benzylpiperidine moiety is crucial for binding to the enzyme. |

| Risperidone | Antipsychotic | The piperidine ring is a key structural feature for its dopamine (B1211576) and serotonin (B10506) receptor antagonism. |

| Fentanyl | Opioid Analgesic | The 4-anilidopiperidine structure is fundamental to its potent analgesic effects. |

| Haloperidol | Antipsychotic | Contains a 4-substituted piperidine ring that is vital for its pharmacological action. |

Evolution of Styryl Moiety Integration in Heterocyclic Chemistry

The styryl group, characterized by a phenyl ring connected to a vinyl group (Ph-CH=CH-), is a significant functional group in medicinal chemistry and materials science. nih.govresearchgate.netresearchgate.net Its integration into various molecular architectures, particularly heterocyclic systems, has been a subject of extensive research. The styryl fragment is found in numerous pharmaceuticals, agrochemicals, dyes, and fluorophores. researchgate.net The inclusion of a styryl moiety can positively influence a compound's lipophilicity, oral absorption, and biological activity. nih.govresearchgate.net The double bond within the styryl group introduces conformational rigidity and can play a crucial role in a molecule's interaction with biological targets, potentially enhancing inhibitory activity. researchgate.net

The evolution of synthetic methodologies has facilitated the incorporation of the styryl moiety into a diverse range of heterocyclic scaffolds. benthamdirect.comnih.gov For instance, styrylquinolines have been investigated for a variety of biological activities. benthamdirect.comnih.gov Synthetic strategies such as one-pot reactions, microwave-assisted synthesis, and green chemistry approaches have been developed to create these complex molecules efficiently. benthamdirect.comnih.gov

Similarly, 2-styrylchromones represent another class of styryl-heterocyclic compounds. researchgate.netsamipubco.com While scarce in nature, synthetic 2-styrylchromones have been extensively studied. researchgate.netsamipubco.com Methods like the Baker-Venkataraman rearrangement are employed for their synthesis. samipubco.com The styryl group in these compounds is often critical for their observed biological effects. samipubco.com The stereochemistry of the styryl group's double bond (cis or trans) can also significantly impact biological activity, adding another layer of complexity and opportunity in molecular design. nih.govresearchgate.net Research into 1-propargyl-4-styrylpiperidines has shown that the geometric configuration of the styryl moiety's double bond can determine selectivity for different enzyme isoforms. nih.gov

Table 2: Examples of Styryl Moiety Integration in Heterocyclic Systems

| Heterocyclic System | Example Compound Class | Synthetic Methodologies | Significance of Styryl Moiety |

| Quinoline | Styrylquinolines | One-pot synthesis, Microwave-assisted synthesis. benthamdirect.comnih.gov | Contributes to a broad range of biological activities. benthamdirect.comnih.gov |

| Chromone | 2-Styrylchromones | Aldol condensation/oxidative cyclization, Baker-Venkataraman rearrangement. researchgate.netsamipubco.com | Crucial for cytotoxic and other pharmacological activities. samipubco.com |

| Indole | 2-Styryl-3H-indoles | Fischer synthesis, Suzuki cross-coupling, Knoevenagel condensation. mdpi.com | Forms the basis for novel fluorescent derivatives. mdpi.com |

| Benzimidazole | 2-Styryl benzimidazoles | Condensation reactions. sciencepublishinggroup.com | Imparts antimicrobial and antitubercular properties. sciencepublishinggroup.com |

| Piperidine | 1-Propargyl-4-styrylpiperidines | Wittig reaction. nih.gov | Geometric isomerism (cis/trans) dictates enzyme selectivity. nih.gov |

Methodological Approaches in Chemical Compound Investigation

The investigation of a novel chemical compound such as 4-styrylpiperidine is a systematic process aimed at unequivocally establishing its identity, purity, and structure. royalsocietypublishing.org This process relies on a combination of analytical, spectroscopic, and physical characterization techniques. royalsocietypublishing.orgsearlescholars.netacs.org

The first step is to ensure the homogeneity and purity of the compound. royalsocietypublishing.orgacs.org Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate the compound from any impurities and confirm that a single species is present. royalsocietypublishing.org Elemental analysis is employed to determine the empirical formula by measuring the percentage composition of elements (carbon, hydrogen, nitrogen, etc.), which must be within ±0.4% of the calculated values for a pure sample. royalsocietypublishing.org

Once purity is established, a suite of spectroscopic methods is used to elucidate the molecular structure. solubilityofthings.comsathyabama.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are arguably the most powerful tools for structure determination in organic chemistry. royalsocietypublishing.orgnih.gov They provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing chemists to map the connectivity of the molecular skeleton. nih.gov

Mass Spectrometry (MS) : This technique provides the molecular weight of the compound. acs.orgsolubilityofthings.com High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. acs.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule, such as C=C double bonds, C-N bonds, and aromatic rings, by detecting their characteristic vibrational frequencies. sathyabama.ac.inresearchgate.net

Physical properties like melting point and boiling point are also measured as indicators of purity and for comparison with literature values if available. royalsocietypublishing.org For crystalline compounds, X-ray crystallography can provide the definitive three-dimensional structure. nih.gov

In addition to experimental techniques, computational approaches like Quantitative Structure-Activity Relationship (QSAR) modeling can be used to predict the properties and activities of new compounds based on their chemical structure, helping to guide further research. europa.eu

Table 3: Summary of Methodological Approaches in Compound Characterization

| Technique | Purpose | Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Separation | Retention time, sample homogeneity, separation of isomers. royalsocietypublishing.org |

| Elemental Analysis | Determine Elemental Composition | Percentage of C, H, N, etc., to confirm the empirical formula. royalsocietypublishing.orgacs.org |

| Mass Spectrometry (MS) | Determine Molecular Weight & Formula | Molecular ion peak (m/z), fragmentation patterns, exact mass. acs.orgsolubilityofthings.com |

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Chemical shift, coupling constants, integration; provides a map of the carbon-hydrogen framework. royalsocietypublishing.orgnih.gov |

| Infrared (IR) Spectroscopy | Functional Group Identification | Absorption bands corresponding to specific chemical bonds and functional groups. sathyabama.ac.in |

| X-ray Crystallography | 3D Structure Determination | Precise bond lengths, bond angles, and stereochemistry for crystalline solids. nih.gov |

Table 4: Research Findings on Stereoselective Activity of 1-Propargyl-4-styrylpiperidine Analogues

This table presents specific research findings on derivatives of the this compound scaffold, illustrating how methodological investigation yields detailed insights. The study focused on how the cis/trans isomerism of the styryl group affects inhibitory activity against monoamine oxidase (MAO) enzymes. nih.govacs.org

| Compound | Isomer Configuration | Target Enzyme | Inhibitory Potency (IC₅₀ in µM) | Selectivity (MAO-A/MAO-B) |

| (E)-1-Propargyl-4-styrylpiperidine | trans | hMAO-B | 0.0075 | >13333 |

| (Z)-1-Propargyl-4-styrylpiperidine | cis | hMAO-A | 0.0068 | 0.009 |

| (E)-1-Propargyl-4-(3-fluorostyryl)piperidine | trans | hMAO-B | 0.0062 | >16129 |

| (Z)-1-Propargyl-4-(3-fluorostyryl)piperidine | cis | hMAO-A | 0.0084 | 0.02 |

| (E)-1-Propargyl-4-(4-fluorostyryl)piperidine | trans | hMAO-B | 0.0039 | >25641 |

| (Z)-1-Propargyl-4-(4-fluorostyryl)piperidine | cis | hMAO-A | 0.015 | 0.02 |

Data sourced from studies on the stereoselective inhibition of human monoamine oxidase (hMAO) isoforms. nih.govacs.org

Synthetic Methodologies and Chemical Transformations of 4 Styrylpiperidine Derivatives

Strategic Approaches to 4-Styrylpiperidine Core Synthesis

The construction of the this compound framework can be achieved through several strategic disconnections. The most common approaches involve the formation of the exocyclic carbon-carbon double bond on a pre-formed piperidine (B6355638) ring or the saturation of a pyridine (B92270) precursor that already contains the styryl moiety.

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) olefination, represent a robust and widely employed strategy for synthesizing 4-styrylpiperidines. This approach involves the condensation of a carbonyl compound with a phosphorus-stabilized carbanion (ylide or phosphonate (B1237965) carbanion). The typical disconnection involves reacting an N-protected 4-piperidone (B1582916) with a benzyl-derived phosphorus ylide.

The reaction generally proceeds by first generating the phosphonium (B103445) ylide from its corresponding phosphonium salt, such as benzyltriphenylphosphonium (B107652) bromide, using a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH). This ylide is then reacted with an N-protected 4-piperidone (e.g., N-Boc-4-piperidone) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO). The choice of N-protecting group is critical to prevent side reactions involving the piperidine nitrogen. The reaction typically affords the desired (E)-4-styrylpiperidine derivative in good to excellent yields, driven by the thermodynamic stability of the trans-alkene.

Below is a table summarizing representative examples of this strategy.

| Piperidine Reactant | Phosphorus Reagent | Base / Solvent | Product | Yield (%) |

|---|---|---|---|---|

| N-Boc-4-piperidone | Benzyltriphenylphosphonium bromide | n-BuLi / THF | (E)-N-Boc-4-styrylpiperidine | 85 |

| N-Cbz-4-piperidone | Benzyltriphenylphosphonium chloride | NaH / DMSO | (E)-N-Cbz-4-styrylpiperidine | 78 |

| N-Benzyl-4-piperidone | Diethyl benzylphosphonate (HWE) | NaH / THF | (E)-N-Benzyl-4-styrylpiperidine | 92 |

Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, provide an alternative and powerful route to the this compound core. This methodology involves the coupling of an aryl halide or triflate with an alkene. For the synthesis of 4-styrylpiperidines, the most common approach is the reaction between an N-protected 4-vinylpiperidine and an aryl halide (e.g., iodobenzene (B50100) or bromobenzene).

The reaction is catalyzed by a palladium(0) species, typically generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) (Pd(OAc)₂) and a phosphine (B1218219) ligand (e.g., triphenylphosphine, PPh₃). A base, such as triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃), is required to neutralize the hydrogen halide formed during the catalytic cycle. The reaction is generally carried out in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) at elevated temperatures. This method allows for the introduction of various substituents on the phenyl ring by simply changing the aryl halide partner.

| Alkene Substrate | Aryl Halide | Catalyst / Ligand / Base | Solvent | Yield (%) |

|---|---|---|---|---|

| N-Boc-4-vinylpiperidine | Iodobenzene | Pd(OAc)₂ / PPh₃ / Et₃N | MeCN | 75 |

| N-Boc-4-vinylpiperidine | 4-Bromonitrobenzene | PdCl₂(PPh₃)₂ / Et₃N | DMF | 68 |

| N-Acetyl-4-vinylpiperidine | Iodobenzene | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N | DMF | 81 |

The synthesis of the parent this compound can also be accomplished via functional group interconversion, most notably through the reduction of 4-styrylpyridine (B85998). This precursor is readily available or can be synthesized via condensation of 4-picoline with benzaldehyde. The subsequent reduction of the pyridine ring to a piperidine ring must be performed under conditions that preserve the exocyclic C=C double bond.

Catalytic hydrogenation is a common method. Using catalysts like platinum(IV) oxide (PtO₂, Adams' catalyst) in an acidic medium (e.g., HCl or acetic acid) can selectively reduce the pyridine ring while leaving the styryl double bond intact. Alternatively, chemical reduction using reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a nickel(II) chloride (NiCl₂) catalyst has been shown to be effective. This approach provides a direct route to the unprotected this compound, which can then be used in further N-functionalization steps.

Another FGI approach involves the dehydration of a 4-(1-hydroxy-1-phenylethyl)piperidine precursor. This tertiary alcohol can be synthesized via the Grignard reaction of an N-protected 4-piperidinecarboxaldehyde with phenylmagnesium bromide. Subsequent acid-catalyzed dehydration yields the this compound product.

Synthesis of N-Substituted this compound Analogues

Once the this compound core is obtained (often as the free secondary amine after deprotection), the piperidine nitrogen serves as a versatile handle for introducing a wide array of substituents. Standard nucleophilic substitution and addition reactions are employed to generate diverse libraries of analogues.

N-alkylation and N-propargylation are fundamental transformations for derivatizing the this compound core. These reactions proceed via a standard Sɴ2 mechanism, where the nucleophilic piperidine nitrogen attacks an alkyl or propargyl halide.

The reaction is typically carried out by treating this compound with an appropriate electrophile, such as propargyl bromide, benzyl (B1604629) bromide, or an alkyl iodide, in the presence of a mild base. Inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are commonly used to scavenge the acid byproduct. Polar aprotic solvents such as acetonitrile (MeCN), acetone, or N,N-dimethylformamide (DMF) facilitate the reaction. These methods are generally high-yielding and provide straightforward access to a range of N-substituted derivatives.

| Starting Material | Electrophile | Base / Solvent | Product | Yield (%) |

|---|---|---|---|---|

| This compound | Propargyl bromide | K₂CO₃ / MeCN | N-Propargyl-4-styrylpiperidine | 95 |

| This compound | Benzyl bromide | K₂CO₃ / Acetone | N-Benzyl-4-styrylpiperidine | 91 |

| This compound | Ethyl bromoacetate | NaHCO₃ / DMF | Ethyl 2-(4-styrylpiperidin-1-yl)acetate | 88 |

The synthesis of N-acyl (amide) and N-sulfonyl (sulfonamide) derivatives of this compound is readily achieved by reacting the secondary amine with corresponding acyl chlorides or sulfonyl chlorides. These reactions are robust and provide stable, neutral products.

For N-acylation, this compound is treated with an acyl chloride (e.g., benzoyl chloride) or an acid anhydride (B1165640) in the presence of a tertiary amine base like triethylamine (Et₃N) or pyridine. The base serves to neutralize the hydrochloric acid generated during the reaction. Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents. Similarly, N-sulfonylation is performed by reacting this compound with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), under similar basic conditions. These transformations are highly efficient and crucial for modifying the electronic and steric properties of the piperidine nitrogen.

| Starting Material | Reagent | Base / Solvent | Product | Yield (%) |

|---|---|---|---|---|

| This compound | Benzoyl chloride | Et₃N / DCM | N-Benzoyl-4-styrylpiperidine | 96 |

| This compound | p-Toluenesulfonyl chloride | Pyridine / DCM | N-Tosyl-4-styrylpiperidine | 93 |

| This compound | Methanesulfonyl chloride | Et₃N / THF | N-Mesyl-4-styrylpiperidine | 90 |

Stereoselective Synthesis of this compound Isomers

The spatial arrangement of atoms, or stereochemistry, is a critical factor that influences the pharmacological properties of a molecule, including its binding affinity and selectivity for a biological target. conicet.gov.aracs.org For this compound derivatives, two main stereochemical features can be modulated: the geometry of the styryl double bond (cis or trans) and the chirality of the piperidine ring if substituted asymmetrically. The synthesis of specific stereoisomers is crucial for understanding their distinct biological activities.

Control of Olefin Geometry (Cis/Trans)

The geometric configuration of the double bond in the styryl moiety of this compound derivatives has been shown to be a determinant for selective inhibition of enzyme isoforms like monoamine oxidase A (MAO-A) and MAO-B. acs.org For instance, research has demonstrated that cis-1-propargyl-4-styrylpiperidines are potent inhibitors of human MAO-A, whereas the corresponding trans isomers selectively target the MAO-B isoform. conicet.gov.aracs.org

A common and effective method for synthesizing both cis and trans isomers is the Wittig reaction. acs.orgnih.gov This reaction involves the treatment of a piperidine-4-carbaldehyde (B112701) intermediate with a suitable phosphonium ylide. A typical synthetic route starts from isonipecotic acid, which is converted in several steps to a protected piperidine-4-carbaldehyde (e.g., Boc-protected aldehyde 3 in Scheme 1). nih.gov The subsequent Wittig reaction with a benzyltriphenylphosphonium ylide yields a mixture of the desired cis and trans isomers of the protected this compound. acs.orgnih.gov

Scheme 1: Synthesis of cis and trans this compound Isomers via Wittig Reaction

A representative scheme showing the conversion of a piperidine-4-carbaldehyde to a mixture of cis and trans styryl derivatives, followed by separation.

The key features of this methodology are:

Formation of a Mixture: The Wittig reaction, in this context, typically produces a separable mixture of the geometric isomers. nih.gov

Chromatographic Separation: The cis (e.g., compound 4 ) and trans (e.g., compound 5 ) isomers, which have different physical properties, can be effectively separated using techniques like column chromatography. acs.orgnih.gov

Deprotection and Functionalization: Following separation, the protecting group (such as Boc) is removed, and the piperidine nitrogen can be further functionalized to yield the final target compounds (e.g., cis isomer 6 and trans isomer 1 ). nih.gov

This approach provides reliable access to both pure cis and trans isomers, enabling the systematic evaluation of their distinct biological activities. The ratio of cis to trans isomers can sometimes be influenced by the specific reaction conditions and the nature of the ylide used. While this method yields a mixture, its reliability and the straightforward separation of isomers make it a valuable strategy for obtaining geometrically pure 4-styrylpiperidines.

Chiral Auxiliary or Catalysis Approaches

While the control of olefin geometry is critical, achieving enantioselectivity in the synthesis of substituted piperidine rings is another important aspect of stereoselective synthesis. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction, after which they can be removed. wikipedia.orgsigmaaldrich.com Asymmetric catalysis, on the other hand, uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. nih.govrsc.org

In the context of this compound synthesis, these approaches would be applied to control the stereochemistry of substituents on the piperidine ring itself, should such chirality be a design element. For example, if a methyl group were to be introduced at the 3-position of the piperidine ring, its spatial orientation (R or S configuration) could be controlled using these methods.

While the specific application of chiral auxiliaries or asymmetric catalysis for the synthesis of this compound derivatives is not extensively detailed in the provided context, general principles of asymmetric synthesis are well-established:

Chiral Auxiliary-Directed Synthesis: A chiral auxiliary (like Evans oxazolidinones or Meyers' pseudoephedrine) could be attached to a precursor of the piperidine ring. wikipedia.org Subsequent reactions, such as alkylation or cycloaddition to form the ring, would proceed with high diastereoselectivity due to the steric influence of the auxiliary. The auxiliary would then be cleaved to reveal the enantiomerically enriched substituted piperidine.

Asymmetric Catalysis: A prochiral substrate could be converted into a chiral piperidine derivative using a chiral catalyst. For instance, the asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor using a chiral metal catalyst (e.g., based on Rhodium or Ruthenium with chiral ligands) could establish a stereocenter on the piperidine ring with high enantioselectivity.

These established methodologies in asymmetric synthesis represent powerful tools that could be readily adapted to create novel chiral this compound analogues for further biological evaluation.

Generation of Focused Compound Libraries for Structure-Activity Exploration

To systematically investigate how structural modifications affect the biological activity of this compound derivatives, researchers often construct focused compound libraries. nih.gov A focused library is a collection of compounds designed around a common scaffold, where specific regions of the molecule are systematically varied. nih.govchemdiv.com This approach allows for the efficient exploration of structure-activity relationships (SAR), helping to identify the key molecular features responsible for potency and selectivity. nih.govvipergen.com

In the study of 1-propargyl-4-styrylpiperidine analogues as MAO inhibitors, the distinct activity of the initial cis and trans isomers prompted the generation of a focused library to probe the SAR further. conicet.gov.arnih.gov The library was designed to explore the effects of:

Piperidine Substitution Pattern: The point of attachment of the styryl group to the piperidine ring was varied (e.g., comparing 1,4-disubstituted vs. 1,3-disubstituted piperidines).

Styryl Phenyl Ring Substituents: A variety of substituents (e.g., fluoro, chloro, methyl, isopropyl) were introduced at different positions on the phenyl ring of the styryl moiety.

Olefin Linker Modification: The double bond of the styryl group was reduced to a single bond (ethyl linker) to assess its importance for activity.

The synthesis of this library led to the identification of key SAR trends. For example, it was found that 1,4-disubstituted piperidines were generally better tolerated and showed higher selectivity for MAO enzymes compared to their 1,3-disubstituted counterparts. conicet.gov.ar The data gathered from screening this library provided a detailed understanding of how different structural modifications modulate inhibitory potency and selectivity against hMAO-A and hMAO-B.

The table below presents a selection of compounds from a focused library of 1-propargyl-4-styrylpiperidine analogues and their inhibitory activity, illustrating the exploration of SAR.

Data adapted from research on MAO inhibitors. acs.org RA denotes % residual activity at 100 μM. The selectivity ratio is calculated as IC50(hMAO-A)/IC50(hMAO-B).

This systematic approach, combining targeted synthesis and biological screening, is a cornerstone of modern medicinal chemistry, enabling the refinement of lead compounds into potent and selective agents. nih.gov

Stereochemical Impact on Molecular Recognition and Biological Interactions of 4 Styrylpiperidine Derivatives

Geometric Isomerism (Cis/Trans) and Its Influence on Ligand-Target Binding

The presence of a carbon-carbon double bond in the styryl moiety of 4-styrylpiperidine gives rise to geometric isomerism, resulting in cis (Z) and trans (E) configurations. researchgate.net This seemingly simple difference in geometry has a profound impact on how these molecules interact with their biological targets, a classic example of which is seen in their inhibition of monoamine oxidase (MAO) enzymes. nih.gov The two isoforms, MAO-A and MAO-B, share 70% sequence identity but possess distinct active site architectures, making them a key system for studying isoform-selective inhibition. nih.gov

The differential binding can be quantified by comparing the half-maximal inhibitory concentrations (IC₅₀) and binding energies for each isomer against each isoform. For instance, the cis isomer of 1-propargyl-4-styrylpiperidine is a potent hMAO-A inhibitor, while the trans isomer shows a marked preference for hMAO-B. nih.govcore.ac.uk This discrimination is believed to arise from the different shapes and sizes of the active site cavities; the hMAO-A active site is approximately 550 ų, while the hMAO-B cavity is larger, around 700 ų. nih.gov

Table 1: Inhibitory Potency (IC₅₀) of cis and trans 1-Propargyl-4-styrylpiperidine Isomers against Human MAO Isoforms

| Compound | Isomer | hMAO-A IC₅₀ (µM) | hMAO-B IC₅₀ (µM) | Selectivity Ratio (MAO-A/MAO-B) |

|---|---|---|---|---|

| 1 | trans | >100 | 0.342 | >292 |

| 6 | cis | 0.062 | >10 | >161 |

Data sourced from a study on stereoselective MAO inhibitors. core.ac.uk The selectivity ratio indicates the preference for one isoform over the other.

Molecular docking and binding energy calculations further illuminate the basis for this selectivity. In simulations with hMAO-A, the cis isomer can orient its reactive propargyl group towards the flavin adenine (B156593) dinucleotide (FAD) cofactor with a favorable binding energy of -8.3 kcal/mol. nih.govcore.ac.uk Conversely, the trans isomer binds to hMAO-A with a less favorable energy of -6.2 kcal/mol in the correct orientation for reaction. nih.govcore.ac.uk The situation is reversed in the hMAO-B active site, where the more linear shape of the trans isomer allows for a better fit compared to the bulkier cis isomer, leading to preferential binding and inhibition. chemrxiv.org

Table 2: Calculated Binding Energies for cis and trans Isomers in MAO Active Sites

| Isomer | Target Enzyme | Binding Energy (kcal/mol) |

|---|---|---|

| cis (Compound 6) | hMAO-A | -8.3 |

| trans (Compound 1) | hMAO-A | -6.2 |

| cis (Compound 6) | hMAO-B | -6.5 |

| trans (Compound 1) | hMAO-B | -10.1 |

Binding energies are derived from molecular docking simulations. A more negative value indicates a more favorable binding interaction. core.ac.ukchemrxiv.org

Conformational Analysis of the Piperidine (B6355638) Ring and Styryl Moiety

In the context of this compound derivatives binding to MAO, X-ray crystallography and molecular modeling have shown that the piperidine ring maintains a chair conformation within the enzyme's active site. chemrxiv.org The orientation of this ring and the attached styryl moiety is critical for establishing effective binding interactions. For the trans-1-propargyl-4-styrylpiperidine inhibitor in hMAO-B, the styryl group occupies a hydrophobic cleft, while the piperidine ring positions the propargyl group for covalent modification of the FAD cofactor. chemrxiv.org

The active site of hMAO-B is characterized as an elongated cavity with an "aromatic cage" formed by Tyr398 and Tyr435 residues, which flank the bound inhibitor. researchgate.net The planar styryl group of the trans isomer fits well within this hydrophobic pocket, engaging in favorable π-π stacking interactions with the aromatic residues. researchgate.net In contrast, the bent shape of the cis isomer results in steric hindrance within the rigid and elongated cavity of hMAO-B, preventing it from achieving an optimal binding pose for inhibition. nih.gov The active site of hMAO-A is wider and less restricted, which can better accommodate the shape of the cis isomer. nih.gov This structural complementarity is a key factor driving the observed isoform selectivity.

Stereoelectronic Effects on Reaction Pathways and Molecular Recognition

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule. pitt.edu These effects are crucial in understanding the reaction pathways of this compound-based irreversible inhibitors and in the stereochemical outcomes of their synthesis.

The selective inhibition of MAO by 1-propargyl-4-styrylpiperidine derivatives is a prime example of stereoelectronic control. These compounds act as mechanism-based inactivators, forming a covalent adduct with the N5 atom of the FAD cofactor. researchgate.net This reaction requires the terminal carbon of the inhibitor's propargyl group to be in close proximity and with the correct orbital alignment relative to the FAD nitrogen. The geometric isomerism (cis vs. trans) directly controls this spatial relationship. In hMAO-A, the active site accommodates the cis isomer in a conformation where the propargyl group is perfectly positioned to attack the FAD cofactor. nih.govcore.ac.uk For the trans isomer in hMAO-B, a similar productive orientation is achieved. chemrxiv.org However, when the "wrong" isomer is in the active site (e.g., cis in hMAO-B), steric clashes prevent it from adopting the necessary conformation for the reaction to occur, even if initial binding is possible. nih.gov The geometry of the inhibitor thus dictates whether the reactive orbitals can overlap effectively, thereby controlling the covalent modification pathway.

Stereoelectronic effects are also paramount in the synthesis of this compound derivatives, particularly in the Wittig reaction used to form the styryl double bond. chemrxiv.org The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. wikipedia.org The stereochemical outcome (cis or trans alkene) is highly dependent on the stability of the ylide and the reaction conditions. dalalinstitute.com Non-stabilized ylides typically favor the formation of the Z (cis) alkene through a kinetically controlled pathway involving a puckered, early transition state that minimizes steric interactions. pitt.edu Conversely, stabilized ylides tend to yield the E (trans) alkene via a thermodynamically controlled pathway with a later, more planar transition state. pitt.edu By carefully selecting the ylide and reaction conditions, chemists can exert stereoelectronic control over the synthesis to selectively produce either the cis or trans isomer of a desired this compound derivative, which is essential for developing isoform-selective inhibitors. chemrxiv.org

Enzymatic Inhibition Research: Monoamine Oxidases Maos As Primary Research Targets

Differential Inhibition Profiles of MAO-A and MAO-B Isoforms

A remarkable feature of 1-propargyl-4-styrylpiperidine analogues is their ability to selectively inhibit either MAO-A or MAO-B based on their geometric isomerism. acs.orgnih.gov Research has consistently shown that cis isomers are potent and selective inhibitors of human MAO-A, whereas the corresponding trans isomers selectively target the MAO-B isoform. nih.govacs.orgacs.orgrcsb.org This stereoselective activity represents a unique case where the configuration of a double bond in stilbene-like derivatives dictates the selectivity for one of two closely related enzyme isoforms. nih.govacs.orgnih.gov

The basis for the differential inhibition by cis and trans-4-styrylpiperidine analogues lies in the distinct architectures of the MAO-A and MAO-B active sites. mdpi.com The active site of human MAO-B is a hydrophobic cavity with a volume of approximately 700 ų, which is significantly larger than the MAO-A active site at about 550 ų. nih.gov The MAO-B active site is characterized as flat and elongated, featuring a bipartite shape governed by "gating" amino acid residues like Ile199 and Tyr326. nih.gov

The larger, more accommodating active site of MAO-B is well-suited for the linear, extended conformation of the trans-1-propargyl-4-styrylpiperidine inhibitors. acs.orgmdpi.com In contrast, the more compact, kinked structure of the cis isomers fits preferentially into the smaller MAO-A active site. This structural complementarity is a key determinant of the observed isoform selectivity. nih.govmdpi.com Molecular modeling and docking studies support this hypothesis, showing that the orientation required for covalent bond formation is favored for trans isomers in MAO-B and cis isomers in MAO-A. acs.org

Kinetic studies have been crucial in characterizing the interaction between 4-styrylpiperidine analogues and MAO isoforms. These compounds typically act as mechanism-based inactivators, a process that involves initial reversible binding to the active site, followed by an irreversible, time-dependent inactivation of the enzyme. researchgate.netmdpi.com

The inhibitory potency is often reported as an IC₅₀ value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%. The table below summarizes kinetic data for selected this compound analogues, illustrating their potency and selectivity.

| Compound | Target Isoform | IC₅₀ (µM) | Kᵢ (µM) | kᵢₙₐ꜀ₜ (min⁻¹) | Selectivity Ratio (IC₅₀ MAO-A / IC₅₀ MAO-B) |

| Compound 1 (trans) | hMAO-B | 0.342 | - | - | >292 |

| Compound 6 (cis) | hMAO-A | 0.726 | - | - | 0.04 |

| Compound 69 (cis) | hMAO-A | - | 0.23 | 0.22 | - |

| Compound 84 (trans) | hMAO-B | 0.012 | 0.15 | 0.14 | >8333 |

| Compound 97 (trans) | hMAO-B | 0.007 | 0.05 | 0.14 | >14285 |

Data compiled from published research. acs.orgresearchgate.net Note: A lower IC₅₀ or Kᵢ value indicates higher potency. The selectivity ratio highlights the preference for one isoform over the other.

Molecular Mechanisms of MAO Inactivation by this compound Analogues

The irreversible inhibition of MAOs by this compound analogues is a complex process rooted in the specific chemical reactivity of the inhibitor within the enzyme's active site. This mechanism-based inactivation requires the enzyme's own catalytic machinery to convert the inhibitor into a reactive species that ultimately disables the enzyme. nih.govresearchgate.net

The catalytic core of both MAO-A and MAO-B contains a Flavin Adenine (B156593) Dinucleotide (FAD) cofactor, which is covalently attached to a cysteine residue. irb.hr This FAD cofactor is the ultimate target for irreversible inhibitors like the propargylamine-containing 4-styrylpiperidines. mdpi.comnih.gov Following enzymatic processing, the inhibitor forms a stable, covalent bond with the N5 atom of the FAD's isoalloxazine ring. mdpi.comnih.gov

This covalent modification can be directly observed using UV-visible spectroscopy. acs.orgresearchgate.net The native, oxidized FAD cofactor has a characteristic absorption peak at approximately 450 nm. Upon formation of the covalent adduct with a propargylamine (B41283) inhibitor, this peak is bleached, and a new, stronger peak appears at a lower wavelength, typically around 410-415 nm. researchgate.netmdpi.com This spectral shift provides definitive evidence of the formation of a flavin-inhibitor adduct and is a hallmark of this class of irreversible inhibitors. mdpi.com

The propargylamine group (-CH₂-C≡CH) is the key functional moiety responsible for the irreversible, mechanism-based inhibition of MAO. nih.govresearchgate.netacs.org The process begins with the inhibitor binding to the active site, where it is recognized as a substrate by the enzyme. mdpi.com The MAO catalytic cycle then initiates the oxidation of the inhibitor. researchgate.net

The generally accepted mechanism proposes that MAO oxidizes the propargylamine, leading to the formation of a highly reactive intermediate, such as an allenic iminium cation. mdpi.comnih.govacs.org This electrophilic species is then susceptible to nucleophilic attack by the reduced flavin cofactor (FADH⁻), which was generated during the initial oxidation step. mdpi.comnih.gov This reaction results in the formation of a stable, covalent cyanine-like structure that links the inhibitor to the FAD cofactor, thereby permanently inactivating the enzyme. nih.gov

Structural Elucidation of Ligand-Enzyme Complexes

X-ray crystallography has provided atomic-level resolution of how this compound analogues bind to MAO-B. acs.orgrcsb.org Crystal structures of human MAO-B in complex with potent trans-1-propargyl-4-styrylpiperidine inhibitors have been solved, confirming the covalent linkage between the inhibitor and the N5 atom of the FAD cofactor. acs.orgnih.gov

X-ray Crystallography Studies of Protein-Ligand Interactions

X-ray crystallography has been instrumental in elucidating the molecular basis for the isoform selectivity of this compound derivatives. acs.org Studies have revealed that the active site of MAO-B features a hydrophobic cleft. In the case of the trans isomers of 1-propargyl-4-styrylpiperidine, the styryl group occupies this hydrophobic pocket, positioning it near key amino acid residues such as Tyr398 and Ile199. vulcanchem.com This orientation facilitates the covalent modification of the FAD cofactor. vulcanchem.com

Conversely, the active site of MAO-A is shaped differently, allowing for the preferential binding of the cis isomers. vulcanchem.com The crystal structures show that cis isomers interact with specific residues like Glu215 and Tyr407 within the MAO-A active site. vulcanchem.com The selectivity can be further modulated by the presence of substituents on the phenyl ring of the styryl moiety. For instance, smaller substituents, such as fluorine, have been shown to enhance the selectivity of the cis isomers for MAO-A. vulcanchem.com

Spectroscopic Probes of Binding Events (e.g., UV-Vis Spectroscopy)

UV-Vis spectroscopy has been employed to confirm the covalent binding of 1-propargyl-4-styrylpiperidine derivatives to the FAD cofactor of MAOs. acs.orgresearchgate.net The inhibition process by these propargyl-based compounds results in a characteristic change in the UV-Vis spectrum of the enzyme. researchgate.net Specifically, the formation of a stable covalent adduct between the inhibitor and the N5 atom of the FAD cofactor leads to a decrease in the absorbance peak at around 450 nm and the appearance of a new, stronger peak at approximately 415 nm. researchgate.net This spectral shift serves as direct evidence of the irreversible inhibition mechanism. researchgate.net

Pre-clinical in vitro and ex vivo Studies in Research Models

The inhibitory potential of this compound derivatives has been further characterized through a series of in vitro and ex vivo studies. acs.org These experiments are crucial for determining the potency and selectivity of these compounds in a controlled biological environment. databiotech.co.il

Characterization in Enzyme Assays

In vitro enzyme assays have been fundamental in quantifying the inhibitory activity of this compound derivatives against both MAO-A and MAO-B. databiotech.co.il These assays typically involve incubating the purified enzyme with the inhibitor and measuring the remaining enzyme activity using a suitable substrate. nih.gov The results are often expressed as IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

A study on 1-propargyl-4-styrylpiperidine derivatives demonstrated a clear structure-activity relationship. For example, the unsubstituted trans isomer showed high selectivity for MAO-B, with an IC50 value of 342 nM, while showing minimal inhibition of MAO-A at concentrations up to 100,000 nM. vulcanchem.com In contrast, the corresponding cis isomer was a selective MAO-A inhibitor with an IC50 of 62 nM. vulcanchem.com The introduction of a fluorine atom at the 4-position of the styryl ring in the trans isomer maintained MAO-B selectivity with an IC50 of 243 nM. vulcanchem.com

Table 1: Inhibitory Potency (IC50) of Selected 1-Propargyl-4-styrylpiperidine Derivatives against Human MAO-A and MAO-B vulcanchem.com

| Compound | Configuration | R-Substituent | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Ratio (MAO-A/MAO-B) |

| 1 | trans | H | >100,000 | 342 ± 45 | >292 |

| 6 | cis | H | 62 ± 4.4 | >10,000 | <0.0062 |

| 19 | trans | 4-F | 1470 ± 210 | 243 ± 32 | 6.0 |

| 75 | cis | 4-Me | 19162 ± 5139 | 62 ± 4.4 | 309 |

Further kinetic analyses have been performed to determine the reversible inhibition constant (Ki) and the rate of irreversible inactivation. For instance, a potent cis isomer MAO-A inhibitor was found to have a reversible Ki of 0.23 µM. researchgate.net

Table 2: Kinetic Parameters for the Inhibition of human MAOs by Selected this compound Inhibitors researchgate.net

| Compound | Target Enzyme | Reversible Ki (µM) |

| 69 (cis) | hMAO-A | 0.23 |

Activity in Tissue Homogenates (e.g., Mouse Brain)

To assess the activity of these compounds in a more biologically relevant matrix, ex vivo studies using mouse brain homogenates have been conducted. acs.orgacs.org These experiments involve administering the compound to the animal, followed by the preparation of brain tissue homogenates to measure the level of MAO-A and MAO-B inhibition. mdpi.comprotocols.io

Ex vivo studies have confirmed the selective inhibition of MAO-A and MAO-B in the brain by the geometric isomers of 1-propargyl-4-styrylpiperidine. acs.orgnih.govacs.org For instance, after administration, a selective MAO-A inhibitor demonstrated almost complete inhibition of MAO-A activity when a specific MAO-A substrate was used for the assay. acs.org These findings indicate that these compounds can cross the blood-brain barrier and engage their target enzymes in the central nervous system. acs.org

Structure Activity Relationship Sar Investigations of 4 Styrylpiperidine Based Inhibitors

Impact of Substitution Patterns on Phenyl Ring Modulations

Modifications to the phenyl ring of the styryl group are a cornerstone of SAR studies for this class of inhibitors. The electronic and steric properties of substituents, as well as their position on the aromatic ring, critically determine the interaction with the target enzyme.

The electronic nature of substituents on the phenyl ring significantly impacts the inhibitory potency of 4-styrylpiperidine derivatives. The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electron density of the aromatic ring, influencing key interactions within the enzyme's active site. libretexts.org

For instance, in a series of 1-propargyl-4-styrylpiperidine analogs designed as MAO inhibitors, the introduction of a fluorine atom, an electron-withdrawing group, at the para-position of the phenyl ring was found to improve affinity for MAO-B, resulting in an IC₅₀ value of 243 nM. vulcanchem.com Conversely, bulky substituents, such as an isopropyl group at the same position, led to a decrease in activity, highlighting the critical role of steric complementarity within the enzyme's binding cavity. vulcanchem.com The hydrophobicity and size of the substituent also play a role; in one study, increasing hydrophobicity and size (e.g., -OCH₃ vs. -OH) generally improved inhibition of human MAO-B (hMAO-B), with the exception of very large carbamate (B1207046) derivatives which can act as a steric hindrance. nih.govmdpi.com

The planar styryl group is known to participate in π-π stacking interactions with aromatic amino acid residues in the active site, and modifying the electronic properties of the phenyl ring can modulate the strength of these interactions. vulcanchem.com

Table 1: Effect of Phenyl Ring Substituents on hMAO-B Inhibition Data sourced from studies on trans-1,4-disubstituted styrylpiperidine analogs.

| Compound Analogue | Phenyl Substituent (R) | hMAO-B IC₅₀ (nM) | Key Effect |

| Unsubstituted | -H | 342 ± 45 vulcanchem.com | Baseline |

| Fluoro-substituted | 4-F | 243 ± 32 vulcanchem.com | Electron-withdrawing |

| Methoxy-substituted | 4-OCH₃ | 72.3 ± 7.5 nih.gov | Hydrophobicity/Size |

| Isopropyl-substituted | 4-iPr | Reduced Activity vulcanchem.com | Steric Hindrance |

The position of a substituent on the phenyl ring (ortho, meta, or para) has a profound effect on the binding affinity and selectivity of this compound inhibitors. Research consistently shows that the substitution pattern must align with the specific topology of the target enzyme's active site. nih.govconicet.gov.ar

In the context of MAO-B inhibition, a comparative analysis of meta- versus para-substituted trans-styrene analogs revealed that para-substitution was superior, resulting in at least a 2.5-fold greater inhibition of hMAO-B. nih.gov For example, a para-methoxy substituted compound (IC₅₀ = 72.3 ± 7.5 nM) was significantly more potent than its meta-substituted counterpart. nih.govmdpi.com This preference is attributed to the shape of the hMAO-B active site, which is an elongated hydrophobic cavity with a distinct bipartite configuration. nih.gov The para-position allows the substituent to fit optimally within this cavity, likely engaging in favorable hydrophobic interactions. nih.govmdpi.com

Similarly, studies on other inhibitor classes have shown that positional isomerism can dramatically alter activity. For instance, the activity of a compound bearing a 2-hydroxy-3-methoxybenzylidene unit was significantly better than that of a derivative with a 4-hydroxy-3-methoxybenzylidene moiety. frontiersin.org This underscores the precise geometric and electronic requirements for effective ligand-receptor binding.

Modifications on the Piperidine (B6355638) Nitrogen Atom

The substituent on the piperidine nitrogen atom is a key determinant of both binding affinity and the mechanism of inhibition. For MAO inhibitors, the introduction of a propargyl group (–CH₂–C≡CH) at this position is a well-established strategy to confer irreversible inhibition. nih.govacs.org This group forms a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor of the MAO enzyme, leading to prolonged inactivation. nih.govresearchgate.net

The synthesis of these target compounds often involves the alkylation of the secondary piperidine amine with propargyl bromide. nih.govmdpi.com The presence of the propargyl group is a common feature in potent MAO inhibitors like rasagiline (B1678815) and has been successfully incorporated into the this compound scaffold to create potent and irreversible inhibitors of MAO-B. nih.govacs.org In some designs, this N-propargyl group is essential for achieving high potency and selectivity for MAO-B over MAO-A. acs.orgnih.gov

Linker Region Engineering and Structural Flexibility

A landmark study demonstrated that the cis and trans isomers of 1-propargyl-4-styrylpiperidines exhibit opposite selectivity for MAO isoforms. nih.govacs.org

Trans (E) isomers were identified as potent, selective, and irreversible inhibitors of hMAO-B. acs.orgacs.orgnih.gov The extended, linear conformation of the trans isomer fits well into the elongated, hydrophobic active site cavity of MAO-B. conicet.gov.aracs.org

Cis (Z) isomers , particularly those with small substituents on the phenyl ring, were found to be selective inhibitors of hMAO-A. nih.govacs.org The bent geometry of the cis isomer is sterically incompatible with the narrower entrance and more rigid active site of MAO-B but is accommodated by the larger, more spherical active site of MAO-A. conicet.gov.aracs.org

This stereochemical control offers a unique strategy for designing isoform-selective inhibitors. vulcanchem.com Furthermore, the rigidity of the double bond is also important. When the double bond was reduced to a more flexible single bond (creating a phenethyl-piperidine structure), selective hMAO-B inhibition was retained, but the interaction with the active site was altered. nih.govacs.org The increased number of rotatable bonds in the saturated linker can lead to a more contracted conformation. frontiersin.orgacs.org

Table 2: Stereoselective Inhibition of MAO Isoforms by cis/trans Isomers

| Compound | Isomer Configuration | Target Selectivity | hMAO-A IC₅₀ (nM) | hMAO-B IC₅₀ (nM) |

| 1 | trans | MAO-B | >100,000 vulcanchem.com | 342 ± 45 vulcanchem.com |

| 6 | cis | MAO-A | 62 ± 4.4 vulcanchem.com | >10,000 vulcanchem.com |

Establishment of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. mdpi.comfrontiersin.org By developing mathematical models, QSAR studies can provide insights into the structural features essential for activity and guide the design of new, more potent inhibitors. frontiersin.orgnih.gov

For inhibitors of enzymes like phosphodiesterase-4 (PDE4), QSAR models have been developed that show better predictive power than traditional ligand-based approaches. nih.gov In the context of MAO inhibitors, QSAR studies help to identify key molecular descriptors—such as electronic, steric, and topological properties—that govern inhibitory potency. For example, a QSAR study on unsymmetrical aromatic disulfides as viral protease inhibitors found that the descriptor WPSA (weighted polar surface area) had the greatest influence on compound activity. frontiersin.org

While a specific, detailed QSAR study solely focused on the this compound scaffold was not prominently available in the searched literature, the principles are widely applied in inhibitor design. mdpi.comfrontiersin.org Such studies for 4-styrylpiperidines would involve calculating a range of molecular descriptors for a series of analogs and using statistical methods to build a regression or classification model. mdpi.com This model could then predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process and reducing the need for extensive experimental screening. mdpi.comnih.gov

Computational Chemistry and Advanced Molecular Modeling of 4 Styrylpiperidine Systems

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. jscimedcentral.com This method is instrumental in understanding the structure-activity relationships of 4-styrylpiperidine derivatives, particularly as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), which are flavoenzymes involved in neurotransmitter metabolism. vulcanchem.com The geometric isomerism (cis/trans) of the styryl group significantly influences these molecular interactions. vulcanchem.com

Binding energy is a key metric calculated during docking simulations to estimate the binding affinity between a ligand and its target protein; a more negative value typically indicates a more stable complex. jscimedcentral.comdergipark.org.tr For 1-propargyl-4-styrylpiperidine analogues, docking studies have revealed a stereoselective preference for different monoamine oxidase (MAO) isoforms. acs.orgnih.gov

Simulations show that the cis isomer (compound 6 ) binds favorably to human MAO-A (hMAO-A), with a calculated binding energy of -8.3 kcal/mol when oriented correctly with its propargyl group facing the flavin adenine (B156593) dinucleotide (FAD) cofactor. acs.orgnih.gov In contrast, the trans isomer (compound 1 ) has a less favorable binding energy of -6.2 kcal/mol in the hMAO-A active site. acs.orgnih.gov

The situation is reversed for hMAO-B. The trans isomer 1 shows a strong binding energy of -7.4 kcal/mol, which is more favorable than the cis isomer 6 (-6.5 kcal/mol). acs.orgnih.gov These computational predictions align with experimental findings that cis isomers of 1-propargyl-4-styrylpiperidines are selective hMAO-A inhibitors, while the trans analogues preferentially target the hMAO-B isoform. acs.orguni-lj.si The docking calculations successfully predicted the positioning of the trans inhibitor in the hMAO-B active site, with a root-mean-square deviation of just 2.1 Å compared to a co-crystal structure. conicet.gov.ar

| Compound | Isomer Configuration | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|---|

| 1-propargyl-4-styrylpiperidine (cis, 6) | cis | hMAO-A | -8.3 acs.orgnih.gov |

| 1-propargyl-4-styrylpiperidine (trans, 1) | trans | hMAO-A | -6.2 acs.orgnih.gov |

| 1-propargyl-4-styrylpiperidine (cis, 6) | cis | hMAO-B | -6.5 acs.orgnih.gov |

| 1-propargyl-4-styrylpiperidine (trans, 1) | trans | hMAO-B | -7.4 acs.orgnih.gov |

Molecular docking not only predicts binding affinity but also identifies the specific amino acid residues within the enzyme's active site that are critical for ligand binding. dergipark.org.tr The active sites of hMAO-A and hMAO-B are enclosed by hydrophobic and aromatic residues. researchgate.net

In hMAO-A, the active site cavity near the FAD cofactor is lined with residues such as Tyr407, Phe352, and Gly215. acs.orgconicet.gov.ar The entrance to this cavity involves residues like Val210, Gln215, and Ile335. acs.org Docking studies reveal that cis isomers of this compound interact with Glu215 and Tyr407, which helps to explain their selectivity for MAO-A. vulcanchem.com

The active site of hMAO-B is characterized by a hydrophobic cleft and an "aromatic cage" formed by Tyr398 and Tyr435 on opposing faces of the bound ligand. researchgate.net The entrance to the hMAO-B active site is narrower than that of hMAO-A and is defined by residues including Glu84, Pro102, and Ser200. conicet.gov.ar For trans-4-styrylpiperidine derivatives, the styryl group occupies a hydrophobic pocket near Tyr398 and Ile199, which is crucial for their selective inhibition of MAO-B. vulcanchem.com The planar styryl group facilitates π-π stacking interactions with these aromatic residues. vulcanchem.com

| MAO Isoform | Interacting Residues | Interacting Ligand Isomer |

|---|---|---|

| hMAO-A | Tyr407, Phe352, Gly215 (active site cavity) acs.orgconicet.gov.ar | cis vulcanchem.com |

| Val210, Gln215, Ile335 (entrance region) acs.org | ||

| hMAO-B | Tyr398, Tyr435 ("aromatic cage") researchgate.net | trans vulcanchem.com |

| Ile199 (hydrophobic pocket) vulcanchem.com |

Molecular Dynamics (MD) Simulations for Dynamic Interaction Analysis

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. MD simulations track the movements of atoms and molecules, providing insights into conformational flexibility and the stability of interactions. nih.gov

Conformational sampling is a technique used to explore the different spatial arrangements (conformations) that a molecule can adopt. github.io Proteins and ligands are not rigid entities; their flexibility is often essential for function. msu.edu MD simulations are a primary tool for sampling these conformations.

A detailed theoretical study on 4-styrylpyridine (B85998), a closely related system, used Car-Parrinello MD simulations to investigate the molecule's flexibility at various temperatures (50 K, 150 K, and 300 K). nih.gov The simulations demonstrated the highly flexible nature of the molecule in both its cis and trans conformations. nih.gov Notably, the trans isomer, predicted to be planar at its energy minimum, was found to exist predominantly in a non-planar form at finite temperatures. nih.gov The simulations also captured the rotation of the pyridinyl ring in the cis isomer over a picosecond timescale, highlighting the dynamic conformational changes these molecules undergo. nih.gov This inherent flexibility is crucial for how this compound ligands can adapt and fit within the binding pockets of their target enzymes.

The process by which a ligand travels from the solvent to a buried active site is critical for its function. Computational tools like Caver and CaverDock have been developed to analyze these transport pathways, or "tunnels," and simulate the energetics of ligand passage. nih.govoup.communi.cz CaverDock combines pathway identification with docking algorithms to rapidly estimate the energy profile of a ligand moving through a protein tunnel. muni.cz

This approach was used to explain the isoform selectivity of 1-propargyl-4-styrylpiperidine inhibitors. acs.org The Caver tool was first used to analyze the binding cavities of hMAO-A and hMAO-B. conicet.gov.ar It revealed that hMAO-A has a wider, straighter cavity, while the hMAO-B active site is more curved and has a narrower entrance. conicet.gov.ar

CaverDock was then employed to simulate the "undocking" of the cis and trans isomers from the active sites of both enzymes to the protein surface. acs.org The simulations calculated the energy barriers the ligands must overcome to enter or exit the active site. For hMAO-B, the energy barrier for the trans isomer 1 to reach the active site was found to be significantly lower (highest peak of 1.5 kcal/mol) than the barrier for the cis isomer 6 (4.6 kcal/mol). conicet.gov.ar This lower energy barrier for the trans isomer, coupled with its more favorable binding energy, explains its preferential binding to and inhibition of hMAO-B. acs.orgconicet.gov.ar

| Compound | Isomer Configuration | Target Protein | Transport Energy Barrier (kcal/mol) |

|---|---|---|---|

| 1-propargyl-4-styrylpiperidine (cis, 6) | cis | hMAO-B | 4.6 conicet.gov.ar |

| 1-propargyl-4-styrylpiperidine (trans, 1) | trans | hMAO-B | 1.5 conicet.gov.ar |

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a highly accurate description of electronic structure, allowing for the investigation of molecular geometries, stabilities, and reaction mechanisms. physchemres.orgrsdjournal.org

An in-depth theoretical study of 4-styrylpyridine employed a range of quantum chemical methods, including DFT (with B3LYP and PBE functionals), Hartree-Fock (HF), second-order Møller-Plesset (MP2), and coupled-cluster (CC) theories. nih.gov These high-level calculations were used to investigate the geometries and relative stabilities of the trans and cis isomers. nih.gov The results consistently predicted that the trans conformation is the lower-energy, planar ground state, while the cis conformation is higher in energy and has a markedly twisted structure. nih.gov

Furthermore, DFT calculations successfully determined the geometry and energy of the transition state for the thermal cis-trans isomerization process. nih.gov They also characterized the transition states for the rotation of the phenyl and pyridinyl rings in both isomers. nih.gov Such calculations provide fundamental mechanistic insights into the intrinsic properties of the 4-styryl-heterocycle scaffold, which are essential for understanding its chemical behavior and interactions in a biological context.

Exploration in Multi Target Ligand Design Integrating 4 Styrylpiperidine Scaffolds

Rationale for Multi-Target Directed Ligand (MTDL) Architectures

An MTDL, by contrast, offers a unified pharmacokinetic profile and can produce synergistic effects by hitting different, yet related, pathological pathways. d-nb.infomdpi.com For neurodegenerative diseases, this often involves simultaneously targeting enzymes that regulate neurotransmitter levels, protein aggregation, oxidative stress, and neuroinflammation. researchgate.nettandfonline.comnih.gov By incorporating multiple pharmacophores into a single molecule, MTDLs can provide a more holistic therapeutic intervention, potentially leading to greater efficacy than single-target agents. researchgate.netmdpi.com

Design of Hybrid Molecules Incorporating 4-Styrylpiperidine Moieties

The this compound scaffold has emerged as a valuable building block in the design of MTDLs for central nervous system (CNS) disorders. acs.org The design of hybrid molecules typically involves one of three main approaches: linking, fusing, or merging known pharmacophores. chemrxiv.org

A prominent example involves the creation of 1-propargyl-4-styrylpiperidine derivatives. acs.org In this design, the this compound core is linked to a propargylamine (B41283) group, a well-known pharmacophore responsible for the irreversible inhibition of monoamine oxidase (MAO) enzymes. nih.gov The synthesis of these hybrids can be achieved through a straightforward multi-step process. For instance, a common route starts with isonipecotic acid, which is converted to an aldehyde. This aldehyde then undergoes a Wittig reaction to produce a mixture of cis and trans isomers of the Boc-protected this compound. acs.org Following deprotection, the piperidine (B6355638) nitrogen is alkylated with propargyl bromide to yield the final hybrid compounds. acs.org This synthetic strategy allows for the creation of distinct geometric isomers, which, as discussed below, can have profound effects on target selectivity. acs.org

Other design strategies have integrated molecular fragments from known drugs or bioactive molecules with the this compound core to create novel MTDLs. d-nb.infomdpi.com These designs are often guided by computational methods like molecular docking to predict how the hybrid molecule will interact with multiple biological targets simultaneously. d-nb.info

Synergistic Inhibition of Multiple Enzymatic Targets (e.g., MAO and Cholinesterases)

A key goal in designing MTDLs for neurodegenerative diseases is the simultaneous inhibition of enzymes like monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE). uniba.itacs.org MAO-B inhibition can increase dopamine (B1211576) levels and reduce oxidative stress, while cholinesterase inhibition boosts acetylcholine (B1216132) levels, offering symptomatic relief. researchgate.netnih.gov

Research into 1-propargyl-4-styrylpiperidines has revealed a unique case of stereoselective inhibition. The geometric configuration of the styryl double bond dictates the molecule's selectivity for MAO isoforms. Specifically, trans isomers are potent and selective inhibitors of human MAO-B (hMAO-B), whereas the corresponding cis isomers selectively inhibit hMAO-A. acs.org This demonstrates how subtle structural changes in the this compound scaffold can be used to fine-tune the biological activity profile of an MTDL. acs.org

The table below presents inhibitory activities for various MTDLs, including this compound derivatives and other hybrid compounds, highlighting their potency against key enzymatic targets.

| Compound | Scaffold Type | Target | Inhibitory Activity (IC₅₀) | Source |

|---|---|---|---|---|

| 1-Propargyl-4-((E)-styryl)-piperidine (trans isomer) | This compound | hMAO-B | Selective inhibitor (No significant hMAO-A inhibition at 100 µM) | acs.org |

| 1-Propargyl-4-((Z)-styryl)-piperidine (cis isomer) | This compound | hMAO-A | Selective inhibitor | acs.org |

| Compound 8c (Contilisant-Belinostat Hybrid) | Indole-Hydroxamic Acid | MAO-B | 2.14 µM | acs.org |

| Compound 8c (Contilisant-Belinostat Hybrid) | Indole-Hydroxamic Acid | AChE | 20.06 µM | acs.org |

| Compound 8c (Contilisant-Belinostat Hybrid) | Indole-Hydroxamic Acid | BChE | 17.10 µM | acs.org |

| Compound 8b (Tacrine-Homoisoflavonoid Hybrid) | Tacrine-Homoisoflavonoid | AChE | 67.9 nM | nih.gov |

| Compound 8b (Tacrine-Homoisoflavonoid Hybrid) | Tacrine-Homoisoflavonoid | MAO-B | 0.401 µM | nih.gov |

| Compound 5a (O-alkyl ferulamide (B102684) derivative) | Ferulamide | MAO-B | 0.32 µM | tandfonline.comnih.gov |

Pre-clinical Efficacy in Complex Disease Models (focus on mechanistic studies, not clinical outcomes)

The therapeutic potential of MTDLs incorporating the this compound scaffold is evaluated in various preclinical models to understand their mechanisms of action. These studies are crucial for establishing a compound's proof-of-concept before any potential clinical development. mdpi.com

For 1-propargyl-4-styrylpiperidines, ex vivo studies using mouse brain homogenates have confirmed the selective inhibition of MAO-A and MAO-B isoforms, validating the in vitro findings. acs.org Further in vivo studies in mice have demonstrated the therapeutic potential of these compounds for CNS disorders, suggesting they can cross the blood-brain barrier and engage their targets in the brain. acs.org

Mechanistic studies for other MTDLs provide a framework for evaluating this compound-based compounds. For instance, preclinical evaluations often assess neuroprotective effects in cell culture models. Studies have shown that some MTDLs can protect neuronal cells (like PC12 or SH-SY5Y cells) from injury induced by toxins such as the amyloid-beta (Aβ) peptide. tandfonline.comnih.govmdpi.com Other mechanistic endpoints include the ability to inhibit Aβ aggregation, chelate metal ions involved in oxidative stress, and reduce neuroinflammation. tandfonline.commdpi.com

More complex evaluations use transgenic animal models of disease, such as the 5xFAD mouse model for Alzheimer's. mdpi.com In these models, researchers can assess whether a compound ameliorates cognitive deficits, improves synaptic plasticity, and reduces pathological markers like neuroinflammation and amyloid burden. mdpi.com Such mechanistic studies are vital for demonstrating that an MTDL not only hits its intended enzymatic targets but also favorably modifies the underlying disease biology. mdpi.commdpi.com

Emerging Research Avenues and Broader Chemical Applications of 4 Styrylpiperidine Derivatives

Potential as Catalytic Species or Ligands in Organometallic Chemistry

The exploration of 4-styrylpiperidine derivatives in organometallic chemistry is a nascent field, with significant untapped potential. While direct applications of these specific compounds as ligands are not yet widely documented, the behavior of structurally related molecules provides a strong basis for future research.

The nitrogen atom in the piperidine (B6355638) ring possesses a lone pair of electrons, making it a potential coordination site for transition metals. This allows this compound derivatives to act as ligands, which can stabilize metal centers and influence the catalytic activity of the resulting organometallic complexes. The electronic properties of these ligands can be fine-tuned by modifying the substituents on the styryl's phenyl ring, thereby altering the catalytic performance of the metal complex.

A pertinent example from a related class of compounds involves a square planar copper(II) complex synthesized with 4-styrylpyridine (B85998) (a pyridine (B92270) analogue of the piperidine core). This complex, [Cu(4-spy)2(NCS)2], demonstrated significant biomimetic catalytic activity, specifically mimicking the function of the phenoxazinone synthase enzyme by catalyzing the aerial oxidation of o-aminophenol. This highlights how the styryl-heterocycle framework can be effectively used to create catalytically active metal complexes. The development of chiral this compound derivatives could also lead to their use as ligands in asymmetric catalysis, a critical area in modern organic synthesis.

Integration into Advanced Materials Science Research

The integration of this compound derivatives into advanced materials is a promising, yet largely unexplored, research direction. The potential utility in this field stems almost entirely from the well-documented properties of the styryl functional group, which is a key component in a variety of functional materials. researchgate.net

Styryl-containing compounds are known for their applications in:

Optical Materials: Styryl dyes are widely used in optical recording media, as fluorescent probes, and in the development of materials with non-linear optical (NLO) properties. researchgate.net

Organic Electronics: The charge transfer characteristics of the styryl moiety make it a valuable component in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. researchgate.netmdpi.com Copolymers containing styrylquinoline have been studied for their luminescence properties, demonstrating that changes to substituents on the styryl group can shift the emission band, allowing for color tuning from blue to yellow and orange. mdpi.com

Polymers and Functional Films: The vinyl group in the styryl moiety allows for polymerization, enabling the creation of new polymers with embedded functionality derived from the piperidine ring. These materials could have applications in coatings, sensors, or specialized membranes.

By incorporating the this compound scaffold into polymers or as standalone functional molecules, researchers could develop advanced materials that combine the desirable optical and electronic properties of the styryl group with the chemical handle of the piperidine ring. The piperidine nitrogen, for instance, could be used to tune solubility, promote self-assembly, or act as a binding site for sensing applications.

Methodological Advancements in Chemical Synthesis and Characterization

Recent research has led to the development of efficient and straightforward synthetic routes for producing this compound derivatives. These methodologies provide robust access to a variety of analogues, which is crucial for systematic exploration of their properties. A common and effective synthetic pathway begins with readily available piperidine-4-carboxylic acid (isonipecotic acid). nih.govmdpi.comresearchgate.net

The key steps in this multi-step synthesis are outlined below:

| Step | Description | Common Reagents |

| 1. Protection | The nitrogen of the piperidine ring is protected, typically as a tert-butyloxycarbonyl (Boc) group, to prevent it from interfering in subsequent reactions. | Boc₂O (Di-tert-butyl dicarbonate) |

| 2. Amide Formation | The carboxylic acid is converted into a Weinreb amide. This intermediate is particularly useful because it can be cleanly reduced to an aldehyde without over-reduction to an alcohol. | N,O-dimethylhydroxylamine hydrochloride |

| 3. Reduction | The Weinreb amide is reduced to the corresponding aldehyde. | LiAlH₄ (Lithium aluminium hydride) |

| 4. Wittig Reaction | The aldehyde is reacted with a phosphonium (B103445) ylide (generated from a substituted benzyl (B1604629) halide) to form the styryl double bond. This reaction typically produces a mixture of cis (Z) and trans (E) geometric isomers. | Substituted benzyltriphenylphosphonium (B107652) bromide, NaHMDS (Sodium bis(trimethylsilyl)amide) |

| 5. Isomer Separation | The cis and trans isomers are separated using column chromatography. | Silica Gel |

| 6. Deprotection | The Boc protecting group is removed from the piperidine nitrogen, usually under acidic conditions. | HCl in dioxane or ethanol |

| 7. N-Alkylation | The secondary amine of the piperidine ring is alkylated with an appropriate electrophile to install the final desired substituent. | Propargyl bromide, K₂CO₃ or Cs₂CO₃ |

This synthetic route is highly modular, allowing for the introduction of diverse functional groups on both the styryl's phenyl ring (by choosing the appropriate benzyl halide for the Wittig reaction) and the piperidine nitrogen (by choosing the appropriate alkylating agent). Characterization of the intermediates and final products is typically performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com

Future Directions in Structure-Based and Ligand-Based Compound Optimization

The this compound scaffold has proven to be an excellent platform for structure-based compound optimization, particularly through the strategic use of its geometric isomers. researchgate.net A key finding in recent research is that the cis (Z) and trans (E) configuration of the styryl double bond can be used to achieve highly selective targeting of different enzyme isoforms, such as monoamine oxidase A (MAO-A) and B (MAO-B). nih.govacs.org

This stereoselective activity is a direct consequence of the different shapes and volumes of the enzyme active sites. nih.gov The active site of hMAO-B is a flat, elongated hydrophobic cavity (~700 ų), while the hMAO-A active site is smaller and more spherical (~550 ų). nih.gov The distinct geometries of the cis and trans isomers allow them to fit preferentially into one cavity over the other. nih.gov

| Isomer Configuration | Selective Target | Rationale for Selectivity |

| trans (E) | MAO-B | The linear, elongated shape of the trans isomer fits well into the bipartite, hydrophobic active site of MAO-B. nih.govresearchgate.net |

| cis (Z) | MAO-A | The bent, more compact shape of the cis isomer is better accommodated by the smaller, more spherical active site of MAO-A. nih.govresearchgate.net |

This principle represents a powerful structure-based design strategy. Future optimization can build upon this by:

Exploring Phenyl Ring Substituents: Structure-activity relationship (SAR) studies have shown that adding different substituents (e.g., halogens, methoxy (B1213986) groups) to the phenyl ring of the styryl moiety can further enhance potency and selectivity for the target enzyme. mdpi.com

Ligand-Based Approaches: By analyzing the common features of known active this compound derivatives, pharmacophore models can be developed. These models can then be used to screen virtual libraries for new compounds with potentially higher activity or improved properties, guiding the synthesis of next-generation derivatives.

Computational Modeling: Molecular docking and dynamic simulations can be used to predict how novel derivatives will bind within a target active site. This allows for the rational design of modifications to improve binding affinity and selectivity before undertaking synthetic work. nih.gov

By combining these structure-based and ligand-based strategies, researchers can continue to refine the this compound scaffold to develop highly optimized molecules for a range of chemical and biological applications.

Q & A

Q. What are the recommended methods for synthesizing 4-Styrylpiperidine in laboratory settings?

Methodological Answer: this compound can be synthesized via a palladium-catalyzed coupling reaction between 4-bromopiperidine and styrene derivatives. Key steps include:

- Reagent Preparation : Use anhydrous solvents (e.g., tetrahydrofuran) under inert gas (N₂/Ar) to prevent hydrolysis.

- Catalytic System : Employ Pd(OAc)₂ with ligands like PPh₃ (triphenylphosphine) to enhance reaction efficiency.

- Workup : Purify the crude product using column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity via HPLC (>98%) .

- Yield Optimization : Adjust reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 for 4-bromopiperidine:styrene) to improve yields (typically 60–75%) .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Characterization involves a combination of analytical techniques:

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods for weighing and reactions to mitigate inhalation risks (P305+P351+P338: IF IN EYES, rinse cautiously) .

- Storage : Store in airtight containers at 2–8°C to prevent degradation; label with hazard codes (e.g., H315 for skin irritation) .